molecular formula C7H13ClF3NO B1435639 [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1356339-06-4

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B1435639
CAS No.: 1356339-06-4
M. Wt: 219.63 g/mol
InChI Key: HSJGXQIIAFGPBC-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride (CAS: 1356339-06-4) is a piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the piperidine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₇H₁₂F₃NO·HCl, with a molecular weight of 209.18 g/mol . The compound's structural features include:

  • SMILES: C1CNCC(C1C(F)(F)F)CO
  • InChIKey: DTZSOURCVAIALX-UHFFFAOYSA-N
    The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6-1-2-11-3-5(6)4-12;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJGXQIIAFGPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components

Component Role Notes
3-(Trifluoromethyl)acrylaldehyde Aldehyde substrate Provides the trifluoromethyl-substituted aromatic moiety
Methyl 3-(methylamino)-3-oxopropanoate or amido-malonate derivatives Nucleophilic partner Reacts with acrylaldehyde to form intermediate
Chiral catalyst (e.g., diphenylprolinol derivatives) Induces stereoselectivity Ensures enantiomeric excess in product
Molecular sieves or dehydrating agents Water removal Enhances reaction efficiency and selectivity
Reducing agent (e.g., sodium borohydride/BF3·OEt2) Reduces intermediate to final product Critical for conversion to piperidinyl methanol

Stepwise Synthetic Procedure

  • Condensation Reaction:

    • A dehydrating agent such as molecular sieves is added to a suitable solvent (e.g., ethyl acetate or trifluoroethanol).
    • 3-(Trifluoromethyl)acrylaldehyde is added to this stirring solution.
    • The amino-keto ester or amido-malonate compound is introduced.
    • A chiral catalyst, such as (S)-diphenylprolinol derivatives (e.g., diphenylprolinol-TBDMS or diphenylprolinol-TMS), is added at low temperature (~0 °C).
    • The reaction mixture is stirred at an elevated temperature (~30 °C) for several hours to form the key intermediate.
  • Isolation and Purification of Intermediate:

    • The reaction mixture is worked up by solvent evaporation and extraction with organic solvents like methylene chloride.
    • The organic layer is washed with sodium carbonate solution to remove impurities.
    • The intermediate compound is isolated, often crystallized from solvents such as methyl tert-butyl ether (MTBE) to improve purity and enantiomeric excess.
  • Reduction Step:

    • The purified intermediate is dissolved in a solvent such as tetrahydrofuran (THF).
    • This solution is added to a pre-cooled (around 10 °C, range -5 to +15 °C) mixture containing a reducing agent like sodium borohydride complexed with BF3·OEt2.
    • The reduction converts the intermediate into [4-(Trifluoromethyl)piperidin-3-yl]methanol.
    • The product is isolated by standard purification techniques.
  • Formation of Hydrochloride Salt:

    • The free base is treated with hydrochloric acid to obtain the hydrochloride salt.
    • This salt form improves stability and handling for pharmaceutical applications.

Reaction Scheme Summary

Step Reactants Conditions Product Yield & Purity
1 3-(Trifluoromethyl)acrylaldehyde + amino-keto ester + chiral catalyst + molecular sieves 0 °C to 30 °C, solvent (ethyl acetate or trifluoroethanol) Intermediate (chiral) ~50-65% crude yield; ~38% pure after crystallization; >97% ee
2 Intermediate + NaBH4/BF3·OEt2 0 to 10 °C, THF solvent [4-(Trifluoromethyl)piperidin-3-yl]methanol ~70-80% yield; >98.5% purity
3 Free base + HCl Standard acid-base reaction Hydrochloride salt Quantitative conversion

Analysis of Preparation Methods

Catalysts and Stereoselectivity

  • Use of chiral catalysts such as diphenylprolinol derivatives is critical for achieving high enantiomeric excess (ee), often exceeding 97%, which is essential for pharmaceutical efficacy.
  • The choice between TBDMS (tert-butyldimethylsilyl) and TMS (trimethylsilyl) substituted catalysts can influence yield and stereoselectivity.

Role of Dehydrating Agents

  • Molecular sieves serve as an effective dehydrating agent, removing water formed during condensation and thus driving the equilibrium toward product formation.
  • Alternative water removal methods include azeotropic distillation using Dean-Stark apparatus, though molecular sieves are preferred for simplicity and efficiency.

Reduction Conditions

  • Sodium borohydride complexed with BF3·OEt2 is a mild and selective reducing agent, enabling conversion of the intermediate to the alcohol without over-reduction.
  • Temperature control during reduction (0 to 10 °C) is essential to maintain selectivity and prevent side reactions.

Yield and Purity Considerations

  • The overall process yields the target compound with high purity (>98.5% by HPLC) and good yield (combined yields around 50-80% per step).
  • Crystallization and careful solvent selection improve isolation and purity.

Summary Table of Preparation Method Parameters

Parameter Details
Starting materials 3-(Trifluoromethyl)acrylaldehyde, amino-keto ester or amido-malonate
Catalyst (S)-diphenylprolinol-TBDMS or diphenylprolinol-TMS
Dehydrating agent Molecular sieves (4 Å)
Solvents Ethyl acetate, trifluoroethanol, methylene chloride, THF
Temperature (condensation) 0 °C to 30 °C
Temperature (reduction) -5 °C to +15 °C (preferably 0-10 °C)
Reducing agent Sodium borohydride/BF3·OEt2
Intermediate yield 50-65% crude; ~38% pure after crystallization
Final product yield 70-80%
Enantiomeric excess >97%
Purity (HPLC) >98.5%

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its trifluoromethyl group can be utilized to modify the electronic properties of other compounds, making it valuable in drug design.
  • Reactivity Studies : The unique structure allows researchers to study various chemical reactions, including nucleophilic substitutions and oxidations, which can lead to the development of new synthetic methodologies.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionUsed to introduce other functional groupsAlkyl halides, amines
OxidationConverts alcohols to ketones or aldehydesPotassium permanganate, CrO₃
ReductionCan yield alcohols or amines from carbonylsLithium aluminum hydride

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to metabolic diseases. Its ability to interact with specific enzymes can help elucidate biochemical pathways.
  • Protein Interaction : Research has shown that it can modulate protein interactions, which is crucial for understanding cellular mechanisms and developing therapeutic interventions.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that [4-(trifluoromethyl)piperidin-3-yl]methanol hydrochloride may have applications as a therapeutic agent for conditions such as diabetes and obesity by activating AMP-activated protein kinase (AMPK) pathways .
Study ReferenceFindingsImplications
J-Stage PublicationIdentified as an AMPK activatorPotential for metabolic disease treatment
Patent WO2022134641A1Describes pharmaceutical compositionsDrug development opportunities

Case Studies

  • AMPK Activation : A study published in Chemical and Pharmaceutical Bulletin reported the synthesis of novel AMPK activators derived from this compound. The activators demonstrated significant biological activity, indicating a potential pathway for treating metabolic disorders .
  • Synthesis of Derivatives : In another research effort, derivatives of this compound were synthesized to explore their pharmacological effects. These derivatives exhibited varying degrees of activity against specific biological targets, underscoring the versatility of this compound in medicinal chemistry .

Mechanism of Action

The exact mechanism of action of [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds share structural or functional group similarities (Table 1):

Compound Name CAS No. Substituents Similarity Score Key Differences
[4-(4-Fluorophenyl)piperidin-3-yl]methanol Hydrochloride 220548-73-2 4-Fluorophenyl 0.87 Fluorophenyl vs. trifluoromethyl substituent
4-(4-Fluorophenyl)piperidine Hydrochloride 6716-98-9 4-Fluorophenyl 0.98 Lacks hydroxymethyl group
(4-Methoxy-3-(trifluoromethyl)phenyl)methanol 261951-88-6 Methoxy, trifluoromethyl 0.72 Aromatic ring instead of piperidine
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Hydrochloride 1354952-90-1 Triazole ring N/A Additional heterocyclic moiety

Key Observations :

  • The fluorophenyl-substituted analogs (e.g., 4-(4-fluorophenyl)piperidine hydrochloride) exhibit high similarity (0.98) but lack the hydroxymethyl group critical for hydrogen bonding .
  • Trifluoromethylpyridine derivatives (e.g., (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) show moderate similarity (0.68) due to shared -CF₃ groups but differ in core scaffold .

Physicochemical Properties

NMR Data Comparison :

  • [4-(4-Fluorophenyl)piperidin-3-yl]methanol (Impurity-2 of paroxetine hydrochloride hemihydrate) exhibits distinct ¹H/¹³C NMR shifts due to fluorophenyl substitution (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • The trifluoromethyl analog likely shows upfield shifts for CF₃-attached carbons (~δ 125 ppm in ¹³C NMR) and deshielded hydroxymethyl protons (~δ 3.5–4.0 ppm) .

Molecular Weight and Solubility :

  • The trifluoromethyl analog (209.18 g/mol) is lighter than fluorophenyl analogs (e.g., 4-(4-fluorophenyl)piperidine hydrochloride: 203.66 g/mol) but heavier than non-aromatic derivatives .

Pharmacological and Functional Differences

  • Paroxetine-Related Analogs: [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol (Impurity-2) is a degradation product of paroxetine, a selective serotonin reuptake inhibitor (SSRI). The trifluoromethyl analog may retain SSRI-like activity but with altered potency due to -CF₃’s electron-withdrawing effects .
  • Antihistaminic Compounds : Diphenylpyraline hydrochloride (4-(diphenylmethoxy)-1-methylpiperidine hydrochloride) demonstrates how piperidine scaffolds with bulky substituents (e.g., diphenylmethoxy) target histamine receptors .

Biological Activity

[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications, including cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves modulation of specific receptors and enzymes. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those containing trifluoromethyl groups. For instance, research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds have been shown to induce apoptosis and inhibit cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In particular, derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have demonstrated potential in treating Alzheimer's disease. The ability to enhance cholinergic signaling by inhibiting these enzymes may provide therapeutic benefits in neurodegenerative conditions .

Case Studies

StudyFindings
Cytotoxicity Assay A derivative showed improved cytotoxicity compared to standard drugs like bleomycin in FaDu hypopharyngeal tumor cells, indicating significant anticancer potential .
Neuroprotection Compounds were effective in inhibiting AChE and BuChE, suggesting potential for Alzheimer's treatment through enhanced cholinergic activity .
Receptor Binding Studies The trifluoromethyl group was found to enhance binding affinity to muscarinic receptors, which are implicated in cancer progression .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-containing compounds:

CompoundActivityNotes
Fluoxetine AntidepressantSelective serotonin reuptake inhibitor with a trifluoromethyl group .
Celecoxib Anti-inflammatoryNonsteroidal anti-inflammatory drug containing a trifluoromethyl group .
Sulfoxaflor InsecticideEffective against sap-feeding insects; showcases the versatility of trifluoromethyl compounds .

Q & A

Q. What are the key considerations when synthesizing [4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride to ensure high yield and purity?

Methodological Answer:

  • Reaction Optimization : Use azeotropic drying (e.g., methanol/toluene) to remove water, as seen in hydroiodic acid-mediated reactions for similar piperidine derivatives .
  • Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt, avoiding contaminants from trifluoromethyl group side reactions.
  • Monitoring : Track reaction progress via TLC or HPLC, especially during trifluoromethyl group incorporation, which may require inert conditions to prevent decomposition .

Q. How should researchers safely handle and store this compound in the laboratory?

Methodological Answer:

  • PPE : Use N95 masks, gloves, and safety goggles to avoid inhalation or skin contact, as recommended for handling hydrochloride salts of trifluoromethylated amines .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid proximity to strong oxidizers .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste according to local regulations for halogenated compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm piperidine ring substitution patterns and 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity (δ ~ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion detection, critical for distinguishing protonated adducts from impurities .
  • IR Spectroscopy : Identify O–H (3200–3600 cm1^{-1}) and C–F (1100–1200 cm1^{-1}) stretches to confirm methanol and trifluoromethyl functional groups .

Advanced Research Questions

Q. How can researchers address challenges in the stereoselective synthesis of this compound?

Methodological Answer:

  • Chiral Resolving Agents : Use enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to separate diastereomeric intermediates via crystallization, as demonstrated for related piperidine derivatives .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to control stereochemistry at the piperidine 3-position .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. What strategies are recommended for resolving contradictory data between NMR and mass spectrometry when analyzing this compound?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound to remove salts or solvents that may suppress ionization in MS or cause signal splitting in NMR .
  • Deuterated Solvent Artifacts : Check for residual protonated solvents (e.g., DMSO-d6_6 impurities) that may obscure NMR peaks. Use 1H^{1}\text{H}-19F^{19}\text{F} HOESY to confirm spatial proximity of functional groups .
  • Complementary Techniques : Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in structural studies of fluorinated piperidines .

Q. In metabolic stability studies, how does the trifluoromethyl group influence the pharmacokinetic profile of this compound?

Methodological Answer:

  • Metabolic Resistance : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life compared to non-fluorinated analogs (e.g., similar to fluoxetine’s pharmacokinetics) .
  • In Vitro Assays : Conduct microsomal stability tests (human/rat liver microsomes) to quantify clearance rates. Compare with control compounds lacking the trifluoromethyl group .
  • LogP Modulation : Use HPLC-measured LogP to assess increased lipophilicity, which may improve blood-brain barrier penetration but require formulation adjustments for solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride
Reactant of Route 2
[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride

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